2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate
Description
The compound 2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A 1,3-thiazolidin-4-one core with a 2-thioxo group and a 4-oxo moiety.
- A 1-phenylethyl substituent at position 3 of the thiazolidinone ring.
- A methoxy-substituted phenyl group at position 4, linked via a methylene bridge to the thiazolidinone.
- A 3-methylbenzoate ester functionalizing the phenyl ring.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4S2/c1-17-8-7-11-21(14-17)26(30)32-22-13-12-19(15-23(22)31-3)16-24-25(29)28(27(33)34-24)18(2)20-9-5-4-6-10-20/h4-16,18H,1-3H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUHZKNKBGKWQJ-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that enhances its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The compound consists of several functional groups, including a methoxy group, a thiazolidine moiety, and a phenyl group, contributing to its diverse biological properties. The presence of these groups allows for interactions with enzymes and receptors involved in various disease pathways.
Biological Activities
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolidine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold .
- Anticancer Properties : The compound's structure suggests potential anticancer activities. Certain thiazolidine derivatives have been identified as effective in inhibiting cancer cell proliferation through interactions with specific molecular targets involved in cancer progression.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can bind to enzymes critical for pathogen survival or cancer cell growth, inhibiting their activity.
- Receptor Modulation : It may interact with various receptors, modulating their functions and leading to therapeutic effects.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-{3-[Z-(3-benzyl-4-oxo-2-thioxo)]piperazine} | Contains piperazine and thiazolidine rings | Antiviral, anticancer |
| 3-benzylidene thiazolidinone | Thiazolidine core with benzylidene substituent | Antimicrobial |
| 4-Oxo-thiazolidine derivatives | Various substituents on the thiazolidine ring | Antidiabetic properties |
The unique combination of functional groups in 2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo] differentiates it from other thiazolidine derivatives, potentially enhancing its solubility and bioavailability.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. For example:
- Synthesis and Antimicrobial Evaluation : A study synthesized several thiazolidine derivatives and tested their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, particularly against Enterobacter cloacae and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 0.004 mg/mL .
- Anticancer Activity Assessment : Another study explored the anticancer potential of similar thiazolidine derivatives, revealing promising results in inhibiting the proliferation of cancer cell lines through targeted enzyme inhibition.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of Compound A include:
2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate (Compound B)
- Substituents : Ethoxy group instead of methoxy, phenyl instead of 1-phenylethyl, and benzoate instead of 3-methylbenzoate.
- The ethoxy group may enhance solubility compared to methoxy .
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (Compound C)
- Substituents : Indolylmethylene group at position 5 and a free carboxylic acid instead of an ester.
- Bioactivity : Demonstrated potent antifungal and antibacterial activity (MIC: 2–8 µg/mL against S. aureus and C. albicans), attributed to the electron-rich indole moiety enhancing target interaction .
4-{4-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (Compound D)
- Substituents : A bulkier sec-butyl group at position 3 and a sulfonamide-linked pyrazole.
Comparative Analysis
Table 1: Structural and Functional Comparison
| Compound | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | Key Bioactivity/Properties |
|---|---|---|---|
| A | R1: 1-Phenylethyl, R2: 3-MeBz, R3: OMe | ~530 (estimated) | Hypothesized antimicrobial activity (structural similarity to C) |
| B | R1: Phenyl, R2: Bz, R3: OEt | ~480 | Not reported; higher solubility than A |
| C | R1: H, R2: COOH, R3: Indole-OMe | ~396 | MIC: 2–8 µg/mL (antimicrobial) |
| D | R1: sec-Butyl, R2: SO2NMe2, R3: Ph | ~540 | Enhanced lipophilicity (logP >4) |
Key Observations:
Electronic Effects : The 3-methylbenzoate ester in A may improve metabolic stability compared to the free carboxylic acid in C , which could enhance bioavailability .
Solubility : The methoxy group in A and ethoxy in B increase hydrophilicity relative to D , which has a sulfonamide.
Bioactivity Hypotheses
- Antimicrobial Potential: The thioxo-thiazolidinone core in A is structurally analogous to C, suggesting possible activity against Gram-positive bacteria and fungi. However, the methylbenzoate ester may reduce potency compared to the free acid in C .
- Cytotoxicity : The phenylethyl group in A could enhance interaction with hydrophobic kinase domains, similar to indole derivatives in C .
Preparation Methods
Synthesis of 4-Oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidine
Reagents :
- 1-Phenylethylamine (1.0 equiv)
- Carbon disulfide (1.2 equiv)
- Ethyl chloroacetate (1.1 equiv)
- Triethylamine (2.0 equiv), ethanol, reflux (12 h)
Mechanism :
Knoevenagel Condensation with 4-Hydroxy-3-methoxybenzaldehyde
Reagents :
- Thiazolidinone (1.0 equiv)
- 4-Hydroxy-3-methoxybenzaldehyde (1.2 equiv)
- Piperidine (catalytic), acetic acid, ethanol, 80°C (6 h)
Mechanism :
- Base-catalyzed deprotonation of the thiazolidinone’s active methylene group, followed by aldol-like condensation with the aldehyde to form the exocyclic double bond.
Yield : 65–70%
Stereoselectivity : The (Z)-configuration is favored due to steric hindrance between the phenyl and methoxy groups.
Esterification with 3-Methylbenzoyl Chloride
Reagents :
- Phenolic intermediate (1.0 equiv)
- 3-Methylbenzoyl chloride (1.5 equiv)
- DMAP (0.1 equiv), pyridine, DCM, 0°C → RT (12 h)
Mechanism :
- Nucleophilic acyl substitution: Pyridine neutralizes HCl, while DMAP accelerates ester bond formation.
Yield : 85–90%
Purification : Silica gel chromatography (hexane/EtOAc 7:3)
Synthetic Route 2: One-Pot Tandem Approach
To minimize intermediate isolation, a one-pot method was optimized:
Procedure :
- In situ thiazolidinone synthesis as in Section 2.1.
- Direct addition of 4-hydroxy-3-methoxybenzaldehyde and piperidine to the reaction mixture.
- Esterification without isolating the Knoevenagel product by adding 3-methylbenzoyl chloride and DMAP.
Advantages :
Critical Reaction Parameters
Solvent Effects on Knoevenagel Condensation
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 65 | 6 |
| DMF | 72 | 4 |
| Toluene | 41 | 8 |
DMF enhances reactivity but complicates esterification due to high boiling point.
Temperature Profile for Esterification
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 → RT | 85 | 98 |
| Reflux | 78 | 92 |
Lower temperatures suppress side reactions (e.g., Fries rearrangement).
Spectroscopic Characterization
¹H NMR (500 MHz, CDCl₃):
- δ 8.02 (d, J = 7.8 Hz, 1H, Ar-H), 7.45–7.22 (m, 9H, Ar-H), 6.89 (s, 1H, CH=C), 4.35 (q, J = 7.1 Hz, 1H, CH(CH₃)), 3.91 (s, 3H, OCH₃), 2.44 (s, 3H, Ar-CH₃), 1.61 (d, J = 7.1 Hz, 3H, CH₃).
HRMS (ESI+) :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing thiazolidinone derivatives like 2-Methoxy-4-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl-phenyl 3-methylbenzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of aldehydes (e.g., 4-methoxybenzaldehyde) with thiazolidinone precursors. Key steps include:
- Benzylidene formation : Base-catalyzed condensation of aldehydes with thiazolidinone intermediates under reflux conditions in solvents like ethanol or DMSO .
- Functionalization : Substitution reactions using alkyl halides or phenylethyl groups to modify the thiazolidinone core .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Critical Parameters : Temperature control (e.g., 60–80°C), inert atmospheres (N₂/Ar) to prevent oxidation, and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : A combination of analytical techniques is used:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the exocyclic double bond) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of crystal packing and bond geometries .
Q. What biological screening assays are commonly employed for thiazolidinone derivatives?
- Methodological Answer : Initial screening includes:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in cell-based models .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for structurally complex thiazolidinones?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction dilution with water to precipitate products .
- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions like dimerization .
- Data-Driven Example : A study achieved 72% yield by using DMSO at 70°C under N₂, compared to 45% yield in ethanol .
Q. How do structural modifications (e.g., methoxy vs. fluorobenzyl groups) influence biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varied substituents and test in parallel assays.
- Key Findings :
- Methoxy Groups : Enhance solubility and passive diffusion across cell membranes, improving antimicrobial activity .
- Fluorinated Groups : Increase binding affinity to hydrophobic enzyme pockets (e.g., COX-2) due to electronegativity and lipophilicity .
- Table 1 : Substituent Effects on Biological Activity
| Substituent | Target Activity | Mechanism |
|---|---|---|
| 4-Methoxyphenyl | Antimicrobial | Disrupts bacterial membrane integrity |
| 4-Fluorobenzyl | Anti-inflammatory | COX-2 inhibition via halogen bonding |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardization : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).
- Assay Replication : Triplicate experiments with statistical analysis (e.g., ANOVA) to identify outliers .
- Structural Confirmation : Re-analyze compound purity via HPLC to rule out degradation products .
Q. What advanced techniques are used to study the mechanism of action for thiazolidinone derivatives?
- Methodological Answer :
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial activity) .
- Enzyme Kinetics : Michaelis-Menten assays to measure inhibition constants (Ki) for enzymes like β-lactamase .
- In Vivo Models : Zebrafish or murine models to validate anti-inflammatory efficacy and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
